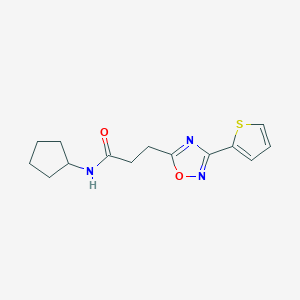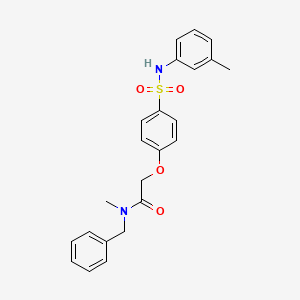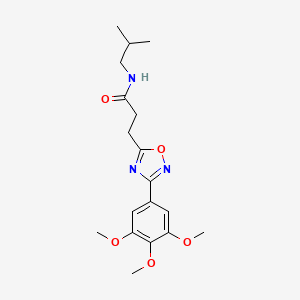
1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C11H13ClFN . It is a solid substance and has a molecular weight of 213.68 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” is "1S/C11H13ClFN/c12-10-8-9 (4-5-11 (10)13)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2" . The SMILES representation is "FC1=C (Cl)C=C (C=C1)N1CCCCC1" .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 213.68 g/mol . The IUPAC name is "1-(3-chloro-4-fluorophenyl)piperidine" .科学的研究の応用
BCFPA has been studied extensively for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in preclinical studies. BCFPA has also been investigated as a potential treatment for neuropathic pain, anxiety disorders, and depression.
作用機序
Target of Action
The primary target of 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is Glycogen phosphorylase, liver form . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production.
Biochemical Pathways
The compound’s action primarily affects the glycogenolysis pathway . By modulating the activity of glycogen phosphorylase, it can influence the rate at which glycogen is broken down into glucose-1-phosphate. This could have downstream effects on other pathways involved in energy metabolism.
実験室実験の利点と制限
BCFPA has several advantages for use in lab experiments. It is a highly selective TRPV1 antagonist, which allows for the investigation of the role of this channel in pain perception and inflammation. BCFPA is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, BCFPA has some limitations, including its low solubility in aqueous solutions and its potential off-target effects on other ion channels and receptors.
将来の方向性
There are several future directions for research on BCFPA. One area of interest is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammation. Another area of research is the investigation of the potential neuroprotective effects of BCFPA in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the use of BCFPA as a research tool to investigate the role of TRPV1 and GABA receptors in various physiological and pathological conditions is an area of ongoing research.
Conclusion:
In conclusion, 1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide is a synthetic compound that has potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on BCFPA may lead to the development of new treatments for pain, inflammation, and neurological disorders.
合成法
BCFPA is synthesized through a multi-step process that involves the reaction of 3-chloro-4-fluorobenzoyl chloride with piperidine-4-carboxamide in the presence of a base. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. The purity and yield of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
1-benzoyl-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-16-12-15(6-7-17(16)21)22-18(24)13-8-10-23(11-9-13)19(25)14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFVOKPJKVFGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














